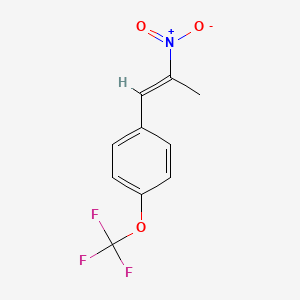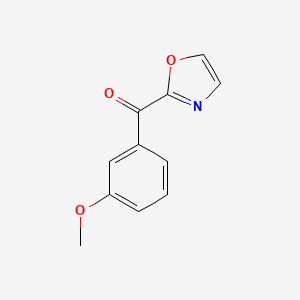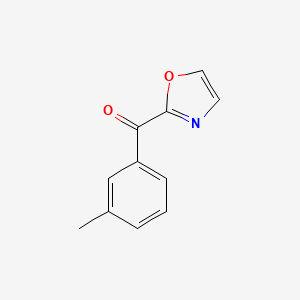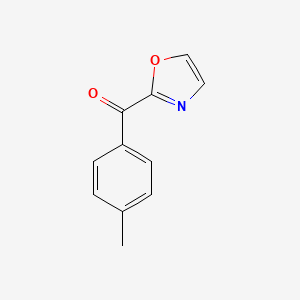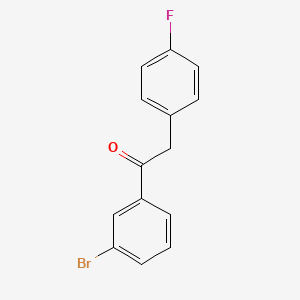
3'-Bromo-2-(4-fluorophenyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-2-(4-fluorophenyl)acetophenone is an organic compound with the molecular formula C14H10BrFO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3’ position and a fluorine atom at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2-(4-fluorophenyl)acetophenone typically involves the bromination of 4-fluoroacetophenone. One common method is the α-bromination reaction using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out in acetic acid as a solvent at a temperature of 90°C. The molar ratio of the substrate to the brominating agent is usually 1.0:1.1 .
Industrial Production Methods
In industrial settings, the production of 3’-Bromo-2-(4-fluorophenyl)acetophenone may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2-(4-fluorophenyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines in palladium-catalyzed amination reactions.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in amination and coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Aminated Derivatives: Formed through substitution reactions.
Carboxylic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Scientific Research Applications
3’-Bromo-2-(4-fluorophenyl)acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition, such as carbonic anhydrase II inhibition.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3’-Bromo-2-(4-fluorophenyl)acetophenone involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase II, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to reduced cell proliferation in certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-fluoroacetophenone: Similar structure but with different substitution pattern.
4-Fluorophenacyl Bromide: Another brominated fluorophenyl derivative.
2-Bromo-4-(trifluoromethyl)acetophenone: Contains a trifluoromethyl group instead of a fluorine atom.
Uniqueness
3’-Bromo-2-(4-fluorophenyl)acetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and fluorine substituents makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
1-(3-bromophenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-3-1-2-11(9-12)14(17)8-10-4-6-13(16)7-5-10/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYHTVCWCDTCFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642344 |
Source


|
| Record name | 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-71-9 |
Source


|
| Record name | 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
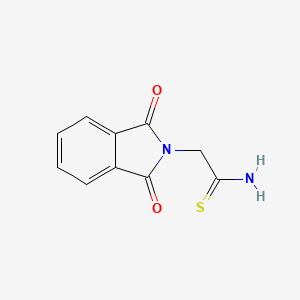

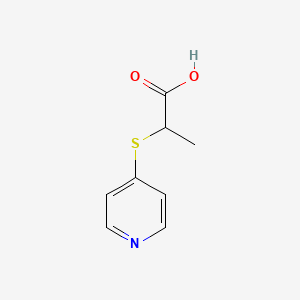
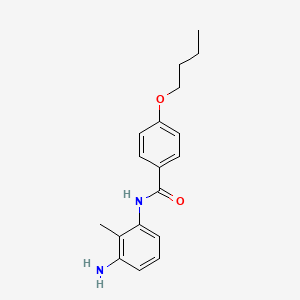
![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)

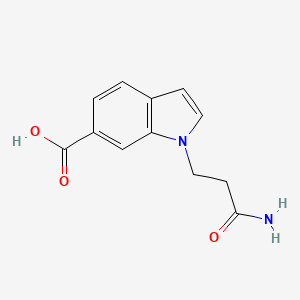
![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)
